Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- is a complex organic compound with the molecular formula C16H32N6O It is characterized by the presence of a phenol group substituted at the 2 and 6 positions with bis(2-aminoethyl)amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- typically involves the reaction of phenol with formaldehyde and bis(2-aminoethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form complexes with metal ions, which can then participate in catalytic or regulatory processes. The amino groups may also interact with biological macromolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,6-bis[(dimethylamino)methyl]-: Similar structure but with dimethylamino groups instead of bis(2-aminoethyl)amino groups.
2,6-bis(N,N-bis(2-pyridylmethyl)aminomethyl)-4-tert-butylphenolate: Contains pyridylmethyl groups and a tert-butyl group.
2,6-bis[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol: Contains hydroxyethyl groups and a nonyl group.
Uniqueness
Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- is unique due to its specific substitution pattern and the presence of multiple amino groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
303962-27-8 |
---|---|
Molekularformel |
C16H32N6O |
Molekulargewicht |
324.47 g/mol |
IUPAC-Name |
2,6-bis[[bis(2-aminoethyl)amino]methyl]phenol |
InChI |
InChI=1S/C16H32N6O/c17-4-8-21(9-5-18)12-14-2-1-3-15(16(14)23)13-22(10-6-19)11-7-20/h1-3,23H,4-13,17-20H2 |
InChI-Schlüssel |
QTYQMDRECVKARG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)CN(CCN)CCN)O)CN(CCN)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.